3-Methylcyclohexanone is a cyclic ketone with the molecular formula and a molecular weight of approximately 112.17 g/mol. It is one of the three isomers of methylcyclohexanone, specifically characterized by the methyl group located at the third position on the cyclohexanone ring. The compound appears as a colorless to light yellow liquid with a boiling point of about 170 °C and a melting point of -73.5 °C. Its density is approximately 0.920 g/cm³, and it is insoluble in water but soluble in organic solvents like ether and alcohol .
3-Methylcyclohexanone is a flammable liquid with a moderate flash point. It is considered a mild skin irritant and may cause respiratory irritation upon inhalation. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area according to recommended safety protocols.
3-Methylcyclohexanone participates in various organic reactions due to its functional groups. Notable reactions include:
3-Methylcyclohexanone can be synthesized through several methods:
3-Methylcyclohexanone finds applications across various industries:
Interaction studies involving 3-methylcyclohexanone have focused on its conformational behavior and solvation effects. Research has shown how solvent polarity affects its optical activity and conformer populations, indicating that different solvents can stabilize different conformers of the molecule . Additionally, computational studies have been employed to analyze its dipole moment variations across different environments.
3-Methylcyclohexanone belongs to a group of compounds known as methylcyclohexanones, which includes:
| Compound Name | Structure | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2-Methylcyclohexanone | ![Structure](https://example | 165.1 | -13.9 | 0.925 | |
| 3-Methylcyclohexanone | ![Structure](https 591-24-2 | 170.0 | -73.5 | 0.920 | |
| 4-Methylcyclohexanone | ![Structure](https 589-92-4 | 171.3 | -40.6 | 0.916 |
While all three isomers share similar physical properties, their unique positioning of the methyl group leads to variations in reactivity and biological activity. For example, the chiral nature of both the 2- and 3-isomers allows for different stereochemical outcomes in reactions, making them valuable in asymmetric synthesis.